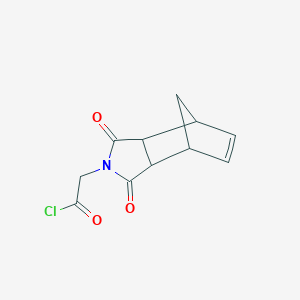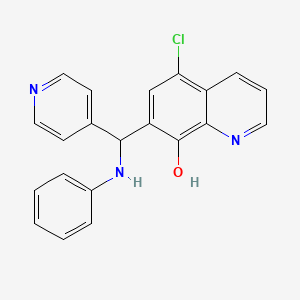
2-methyl-2,5-dihydro-1H-pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2,5-dihydro-1H-pyrrole is a heterocyclic organic compound with the molecular formula C5H9N It is a derivative of pyrrole, characterized by the presence of a methyl group at the second position and partial hydrogenation at the 2,5-positions
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyl-2,5-dihydro-1H-pyrrole can be synthesized through several methods. One common approach involves the Paal-Knorr synthesis, where 2,5-dimethoxytetrahydrofuran reacts with methylamine under acidic conditions to yield the desired product . Another method includes the reduction of 2-methylpyrrole using hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas .
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogenation processes. The use of continuous flow reactors and optimized catalysts allows for efficient and high-yield production. The reaction conditions are carefully controlled to ensure the selective hydrogenation of the pyrrole ring without over-reduction .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2,5-dihydro-1H-pyrrole undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur at the nitrogen atom or the carbon atoms of the pyrrole ring.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: Hydrogen gas with Pd/C, LiAlH4.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: 2-Methylpyrrole.
Reduction: 2-Methylpyrrolidine.
Substitution: Various N-substituted and C-substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Methyl-2,5-dihydro-1H-pyrrole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-methyl-2,5-dihydro-1H-pyrrole and its derivatives often involves interactions with biological macromolecules such as proteins and nucleic acids. The compound can act as a ligand, binding to specific sites on enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific derivative and its structural features .
Comparison with Similar Compounds
2-Methyl-2,5-dihydro-1H-pyrrole can be compared with other similar compounds such as:
2-Methylpyrrole: Lacks the partial hydrogenation, making it more reactive in certain chemical reactions.
2,5-Dimethylpyrrole: Contains an additional methyl group, which can influence its chemical properties and reactivity.
2-Methylpyrrolidine: Fully hydrogenated version, exhibiting different chemical behavior and applications.
The uniqueness of this compound lies in its partial hydrogenation, which provides a balance between reactivity and stability, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C5H9N |
|---|---|
Molecular Weight |
83.13 g/mol |
IUPAC Name |
2-methyl-2,5-dihydro-1H-pyrrole |
InChI |
InChI=1S/C5H9N/c1-5-3-2-4-6-5/h2-3,5-6H,4H2,1H3 |
InChI Key |
NTOYRGWWZZQRAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1C=CCN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-amino-1-(2,4-dichlorophenyl)-8,9-dimethoxy-1,4-dihydro-6H-[1,3,5]triazino[1,2-a]quinazolin-6-one](/img/structure/B12117455.png)

![5-(2-chloroacetyl)benzo[d]oxazol-2(3H)-one](/img/structure/B12117468.png)

![[5-(3-Chloro-phenyl)-4-ethyl-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid](/img/structure/B12117481.png)
![5,8,8-Trimethyl-2,4-dioxo-3-oxabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B12117483.png)





